2-oxopropyl 2-(4-methyl-2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Overview
Description
2-oxopropyl 2-(4-methyl-2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a useful research compound. Its molecular formula is C19H14N2O7 and its molecular weight is 382.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.08010079 g/mol and the complexity rating of the compound is 701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cooperative Motion in Amorphous Polymers
Research on azo polymers, including compounds similar in structure to the one of interest, has demonstrated the possibility of cooperative motion between polar side groups in amorphous polymers. This behavior leads to significant applications in reversible optical storage, where materials exhibit photoinduced birefringence—allowing for the "writing" and "erasing" of optical information. Such materials are promising for advanced data storage technologies due to their high efficiency and reversibility (Meng et al., 1996).
Calcium Antagonist for Hypertension
Another study explored the effects of a new calcium antagonist on hemodynamics in patients with essential hypertension, highlighting the potential of structurally related compounds in medical applications. While this study doesn't directly mention the exact compound, the research into calcium antagonists, including those with similar moieties, indicates a broad interest in developing new treatments for hypertension that maintain efficacy during physical exertion without adverse hemodynamic effects (Suzuki et al., 1993).
Organophosphate Poisoning Antidotes
Research on sulfur derivatives of 2-oxopropanal oxime as reactivators of organophosphate-inhibited acetylcholinesterase suggests the utility of related compounds in counteracting the effects of organophosphate poisoning. These findings are crucial for developing antidotes to nerve agents and pesticides, indicating that compounds with similar structural features might have applications in toxicology and pharmacology (Degorre et al., 1988).
Corrosion Inhibition
The influence of substituted oxadiazoles on the corrosion of mild steel in hydrochloric acid was studied, showcasing the importance of such compounds in industrial applications. Although the specific compound is not directly mentioned, research into related chemical families demonstrates the potential for these materials to act as corrosion inhibitors, offering protection to metals in aggressive environments (Lagrenée et al., 2001).
Chemical Synthesis and Chromatography
Studies on methylglyoxal assay methods using derivatization indicate the broader chemical utility of compounds within the same functional group realm for analytical chemistry applications. This research provides insight into methodologies for detecting and quantifying specific aldehydes in chemical and biological systems, highlighting the compound's relevance in analytical methodologies (McLellan & Thornalley, 1992).
Properties
IUPAC Name |
2-oxopropyl 2-(4-methyl-2-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O7/c1-10-3-6-15(16(7-10)21(26)27)20-17(23)13-5-4-12(8-14(13)18(20)24)19(25)28-9-11(2)22/h3-8H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIRTXYUPAHRAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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